THP Protection Stability Under Basic Sonogashira Conditions
N‑1‑THP‑protected indazoles are documented to withstand strongly basic conditions, organometallic reagents and nucleophilic attack, enabling selective Sonogashira coupling at the 5‑position without competing deprotection or ring‑opening . In contrast, N‑SEM‑2H‑indazoles readily undergo base‑mediated desilylation and conversion to silylated 1H‑indazoles under similar alkaline environments, which leads to mixture formation when downstream steps require regiospecific N‑1 protection [1]. While direct yield comparisons for the identical substrate have not been published in the open literature, the fundamental stability difference constitutes a class‑level selection criterion that favors the THP‑protected intermediate for multi‑step syntheses involving late‑stage deprotection.
| Evidence Dimension | Stability of N‑1 protecting group under basic cross‑coupling conditions |
|---|---|
| Target Compound Data | THP acetal stable to strong bases and organometallics |
| Comparator Or Baseline | SEM group undergoes base‑promoted desilylation and N‑1→N‑2 migration [1] |
| Quantified Difference | Qualitative stability advantage (THP > SEM); no quantitative decomposition rate available for this specific scaffold |
| Conditions | Basic aqueous/organic media typical of Pd‑catalyzed Sonogashira coupling (e.g., Et₃N, K₂CO₃) |
Why This Matters
A protecting group that survives the basic Sonogashira step eliminates the need for re‑protection, reducing synthetic step count and improving overall yield, which translates directly into lower cost per gram of the final active pharmaceutical ingredient.
- [1] Substituent‑controlled site‑selective silylation of 2H‑indazoles to access silylated 1H‑indazoles and 2H‑indazoles under transition metal‑free conditions. Org. Chem. Front. 2023, 10, 5044‑5051. View Source
